Sitravatinib

Catalog No.
S543264
CAS No.
1123837-84-2
M.F
C33H29F2N5O4S
M. Wt
629.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sitravatinib

CAS Number

1123837-84-2

Product Name

Sitravatinib

IUPAC Name

1-N'-[3-fluoro-4-[2-[5-[(2-methoxyethylamino)methyl]pyridin-2-yl]thieno[3,2-b]pyridin-7-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

Molecular Formula

C33H29F2N5O4S

Molecular Weight

629.7 g/mol

InChI

InChI=1S/C33H29F2N5O4S/c1-43-15-14-36-18-20-2-8-25(38-19-20)29-17-26-30(45-29)28(10-13-37-26)44-27-9-7-23(16-24(27)35)40-32(42)33(11-12-33)31(41)39-22-5-3-21(34)4-6-22/h2-10,13,16-17,19,36H,11-12,14-15,18H2,1H3,(H,39,41)(H,40,42)

InChI Key

IJJSWVSWWGOJGM-UHFFFAOYSA-N

SMILES

COCCNCC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F

Solubility

Soluble in DMSO, not in water

Synonyms

MGCD516; MGCD-516; MGCD 516; MG516; MG 516; MG-516; Sitravatinib; CAS#1123837-84-2.

Canonical SMILES

COCCNCC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F

Description

The exact mass of the compound Sitravatinib is 629.1908 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Sitravatinib is a small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) known to play a role in cancer progression. These RTKs include VEGFR2, PDGFRα/β, FGFR1-3, and c-Kit []. By inhibiting these signaling pathways, Sitravatinib disrupts processes essential for tumor growth and metastasis, making it a potential therapeutic agent for various cancers.

Anti-angiogenesis and Tumor Growth Inhibition

One of the primary mechanisms by which Sitravatinib may exert its anti-tumor effect is through its inhibition of vascular endothelial growth factor receptor 2 (VEGFR2). VEGFR2 signaling is crucial for the formation of new blood vessels (angiogenesis), which tumors require for growth and survival. Sitravatinib disrupts this process by blocking VEGFR2 signaling, thereby starving tumors of their blood supply and hindering their growth [, ].

Disrupting Signaling Pathways in Different Cancers

The ability of Sitravatinib to target multiple RTKs makes it a potentially versatile agent for various cancers driven by these signaling pathways. Research is ongoing to investigate its efficacy in:

  • Gastrointestinal Stromal Tumors (GISTs): GISTs are a type of sarcoma that often harbor mutations in c-Kit, a target of Sitravatinib. Studies have shown promising results for Sitravatinib in treating GISTs that are resistant to standard therapies like imatinib [].
  • Other Solid Tumors: Clinical trials are exploring the use of Sitravatinib in combination with other therapies for various solid tumors, including lung cancer, colorectal cancer, and hepatocellular carcinoma.
  • Sitravatinib (MGCD516) is a small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) [].
  • It was developed by Mirati Therapeutics [].
  • The significance of Sitravatinib lies in its ability to target a wider range of RTKs compared to other drugs, potentially leading to broader anti-cancer effects [].

Molecular Structure Analysis

  • The exact structure of Sitravatinib is not publicly available as it is considered proprietary information by Mirati Therapeutics.
  • However, scientific literature describes it as a small molecule containing several key functional groups that allow it to bind to RTKs [].
  • These functional groups likely include aromatic rings and nitrogen atoms, which are crucial for interaction with the ATP binding pocket of RTKs [].

Chemical Reactions Analysis

  • The specific details of Sitravatinib synthesis are not publicly available due to its investigational status [].
  • As a small molecule, Sitravatinib is likely synthesized through a series of organic reactions involving coupling and functional group manipulation.
  • The compound's mechanism of action does not involve significant decomposition or other relevant reactions within the body.

Physical And Chemical Properties Analysis

  • Due to its investigational nature, specific data on Sitravatinib's physical and chemical properties like melting point, boiling point, and solubility are not readily available in scientific literature.
  • Sitravatinib acts as a multi-targeted RTK inhibitor. RTKs are cell surface proteins involved in various cellular processes like growth, proliferation, and survival [].
  • By binding to the ATP binding pocket of these enzymes, Sitravatinib disrupts their signaling pathways, potentially leading to the inhibition of cancer cell growth and survival [].
  • Some of the RTKs targeted by Sitravatinib include:
    • TAM family receptors (TYRO3, AXL, Mer) []
    • Split family receptors (VEGFR2, KIT) []
    • RET receptor []
  • As Sitravatinib is still under investigation, comprehensive data on its safety profile in humans is limited [, ].
  • Preclinical studies and ongoing clinical trials are evaluating its safety and tolerability.
  • Based on early data, side effects associated with Sitravatinib may include diarrhea, fatigue, nausea, and rash [, ].
  • Due to its investigational status, information on specific hazards like flammability and reactivity is not available.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5.2

Exact Mass

629.1908

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CWG62Q1VTB

Pharmacology

Sitravatinib is an orally bioavailable, receptor tyrosine kinase (RTK) inhibitor with potential antineoplastic activity. Upon administration, sitravatinib binds to and inhibits the activity of several RTKs including hepatocyte growth factor receptor (HGFR; c-Met; MET), tyrosine-protein kinase receptor UFO (AXL receptor tyrosine kinase; AXL), mast/stem cell growth factor receptor (SCFR; c-kit; KIT), the receptor tyrosine kinase MER, discoidin domain receptor 2 (DDR2), vascular endothelial growth factor receptor (VEGFR) types 1 (VEGFR-1; FLT1), 2 (VEGFR-2; KDR; Flk-1) and 3 (VEGFR-3), members of the platelet-derived growth factor receptor (PDGFR) family, RET (rearranged during transfection), tropomyosin-related kinases (TRK) and members of the ephrin (Eph) family of receptor tyrosine kinases. This may result in both the inhibition of signal transduction pathways mediated by these RTKs and the reduction of tumor cell proliferation in cancer cell types that overexpress these RTKs.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
PDGFR family
PDGFR [HSA:5156 5159] [KO:K04363 K05089]

Other CAS

1123837-84-2

Wikipedia

Sitravatinib

Dates

Modify: 2023-08-15
1: Patwardhan PP, Ivy KS, Musi E, de Stanchina E, Schwartz GK. Significant

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